molecular formula C14H14O3 B5817096 2-acetyl-5-phenyl-1,3-cyclohexanedione

2-acetyl-5-phenyl-1,3-cyclohexanedione

Cat. No.: B5817096
M. Wt: 230.26 g/mol
InChI Key: FFRZBJZNGBJEPS-UHFFFAOYSA-N
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Description

2-Acetyl-5-phenyl-1,3-cyclohexanedione is an organic compound with a unique structure that includes both a phenyl group and a cyclohexanedione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-5-phenyl-1,3-cyclohexanedione typically involves the reaction of 1,3-cyclohexanedione with acetyl chloride and a phenylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acetylation and phenylation processes.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5-phenyl-1,3-cyclohexanedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Acetyl-5-phenyl-1,3-cyclohexanedione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-acetyl-5-phenyl-1,3-cyclohexanedione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its structural features allow it to participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Cyclohexanedione: A simpler analog without the acetyl and phenyl groups.

    2-Acetyl-1,3-cyclohexanedione: Lacks the phenyl group but has similar reactivity.

    5-Phenyl-1,3-cyclohexanedione: Similar structure but without the acetyl group.

Uniqueness

2-Acetyl-5-phenyl-1,3-cyclohexanedione is unique due to the presence of both the acetyl and phenyl groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

2-acetyl-5-phenylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-9(15)14-12(16)7-11(8-13(14)17)10-5-3-2-4-6-10/h2-6,11,14H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRZBJZNGBJEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(=O)CC(CC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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